molecular formula C19H24ClN3O3S B10972538 ethyl ({5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

ethyl ({5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

Cat. No.: B10972538
M. Wt: 409.9 g/mol
InChI Key: WGKDNXRJBXTFBH-UHFFFAOYSA-N
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Description

ETHYL 2-({4-ALLYL-5-[3-(4-CHLORO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an allyl group, and a chlorinated phenoxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({4-ALLYL-5-[3-(4-CHLORO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The allyl group is introduced via an allylation reaction, while the chlorinated phenoxypropyl moiety is incorporated through a nucleophilic substitution reaction. The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-({4-ALLYL-5-[3-(4-CHLORO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({4-ALLYL-5-[3-(4-CHLORO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.

    Substitution: The chlorinated phenoxypropyl moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, aldehydes, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-({4-ALLYL-5-[3-(4-CHLORO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-({4-ALLYL-5-[3-(4-CHLORO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. The chlorinated phenoxypropyl moiety can interact with cellular membranes, affecting their integrity and function. Additionally, the allyl group can undergo metabolic activation to form reactive intermediates that further contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-({4-ALLYL-5-[3-(4-BROMO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
  • ETHYL 2-({4-ALLYL-5-[3-(4-FLUORO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
  • ETHYL 2-({4-ALLYL-5-[3-(4-IODO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

Uniqueness

ETHYL 2-({4-ALLYL-5-[3-(4-CHLORO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to the presence of the chlorinated phenoxypropyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H24ClN3O3S

Molecular Weight

409.9 g/mol

IUPAC Name

ethyl 2-[[5-[3-(4-chloro-2-methylphenoxy)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C19H24ClN3O3S/c1-4-10-23-17(21-22-19(23)27-13-18(24)25-5-2)7-6-11-26-16-9-8-15(20)12-14(16)3/h4,8-9,12H,1,5-7,10-11,13H2,2-3H3

InChI Key

WGKDNXRJBXTFBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC=C)CCCOC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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